

An In-depth Technical Guide to 3-Chloro-5-fluorothiophenol

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Compound of Interest

Compound Name: 3-Chloro-5-fluorothiophenol

Cat. No.: B1302654

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of **3-Chloro-5-fluorothiophenol**. While this document aims to be a thorough resource, it is important to note that publicly available experimental data, particularly regarding biological activity and detailed reaction protocols for this specific compound, is limited. The information presented herein is based on computed data from chemical databases and extrapolated knowledge from structurally related compounds.

Molecular and Physicochemical Properties

The quantitative data for **3-Chloro-5-fluorothiophenol** are summarized in the table below for clear reference and comparison. These properties are primarily computed estimates from reputable chemical databases.

Property	Value	Source
IUPAC Name	3-chloro-5-fluorobenzenethiol	PubChem[1]
Synonyms	3-Chloro-5-fluorothiophenol, 3-chloro-5-fluoro-benzenethiol	PubChem[1]
CAS Number	845823-02-1	PubChem[1]
Molecular Formula	C ₆ H ₄ ClFS	PubChem[1]
Molecular Weight	162.61 g/mol	PubChem[1]
Monoisotopic Mass	161.9706272 Da	PubChem[1]
Appearance	Predicted: Colorless to light yellow liquid	Inferred
Odor	Predicted: Strong, unpleasant	Inferred
XLogP3-AA (LogP)	2.8	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	161.970627 g/mol	PubChem[1]
Topological Polar Surface Area	1 Å ²	PubChem[1]
Heavy Atom Count	9	PubChem[1]

Molecular Structure

The molecular structure of **3-Chloro-5-fluorothiophenol** consists of a benzene ring substituted with a chlorine atom at position 3, a fluorine atom at position 5, and a thiol group (-SH) at position 1.

Molecular structure of **3-Chloro-5-fluorothiophenol**.

Experimental Protocols

A comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis or reactions of **3-Chloro-5-fluorothiophenol**. However, general methodologies for the synthesis and reaction of analogous halogenated thiophenols are available and can serve as a starting point for experimental design.

General Synthetic Approach (Hypothetical)

The synthesis of **3-Chloro-5-fluorothiophenol** could potentially be achieved through a multi-step process starting from a commercially available precursor such as 1-bromo-3-chloro-5-fluorobenzene. A common route for introducing a thiol group to an aromatic ring is via the reduction of a corresponding sulfonyl chloride.

A generalized, hypothetical workflow is presented below. Note: This is an illustrative workflow and has not been experimentally validated for this specific compound.



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Hypothetical synthesis workflow for **3-Chloro-5-fluorothiophenol**.

General Reactivity

Based on the reactivity of similar compounds, **3-Chloro-5-fluorothiophenol** is expected to participate in reactions typical of aryl thiols. The thiol group is nucleophilic and can undergo S-alkylation, S-arylation, and oxidation. The aromatic ring, substituted with electron-withdrawing halogens, would be deactivated towards electrophilic aromatic substitution but could be susceptible to nucleophilic aromatic substitution, particularly at the carbon bearing the fluorine atom.

Signaling Pathways and Biological Activity

As of the date of this guide, there is no specific information in the public domain linking **3-Chloro-5-fluorothiophenol** to any biological signaling pathways or detailing its biological activity. While many thiophenol derivatives are known to exhibit a wide range of biological effects, the specific activity of this compound remains uncharacterized in the available

literature. Researchers interested in the potential pharmacological applications of this compound would need to conduct initial screening and mechanism-of-action studies.

Conclusion

3-Chloro-5-fluorothiophenol is a halogenated aromatic thiol with well-defined molecular and computed physicochemical properties. While its potential as a building block in medicinal chemistry and materials science can be inferred from the reactivity of related compounds, there is a notable absence of specific experimental data, including detailed synthetic protocols and biological activity studies. This guide provides a foundational summary of the existing knowledge and highlights the opportunities for further research to characterize and explore the applications of this compound.

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References

- 1. 3-Chloro-5-fluorothiophenol | C₆H₄ClFS | CID 2757605 - PubChem [pubchem.ncbi.nlm.nih.gov]
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